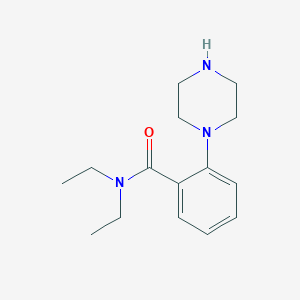

4-(2-Diethylcarbamoyl-phenyl)-piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C15H23N3O/c1-3-17(4-2)15(19)13-7-5-6-8-14(13)18-11-9-16-10-12-18/h5-8,16H,3-4,9-12H2,1-2H3 |

InChI Key |

YKEJOQZTDFRFKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Synthetic and Chemical Characterization of 4 2 Diethylcarbamoyl Phenyl Piperazine

Derivatization Strategies and Analogue Synthesis

The core structure of 4-(2-Diethylcarbamoyl-phenyl)-piperazine offers several opportunities for derivatization to explore structure-activity relationships (SAR) in a medicinal chemistry context. The most accessible site for modification is the secondary amine of the piperazine (B1678402) ring.

N-Alkylation/N-Arylation: The free N-H group can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. It can also undergo another C-N coupling reaction to introduce a second, different aryl or heteroaryl group.

N-Acylation/N-Sulfonylation: The secondary amine can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. tandfonline.com These reactions are typically high-yielding and allow for the introduction of a wide variety of functional groups.

These derivatization strategies allow for the systematic modification of the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for tuning its pharmacological profile.

Table 4: Examples of Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | Benzyl group |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl group |

| N-Acylation | Acetyl chloride, Et₃N | Acetyl group |

| N-Sulfonylation | 4-Toluenesulfonyl chloride, Pyridine | Tosyl group |

| Urea Formation | Phenyl isocyanate | Phenylurea moiety |

Introduction of Substituents on the Phenyl Moiety

The introduction of various substituents onto the phenyl ring of this compound is a key strategy to modulate its electronic and steric properties. Synthetic approaches often begin with a suitably substituted aniline (B41778) precursor which is then used to construct the phenylpiperazine scaffold. nih.gov

Common synthetic transformations include:

Nucleophilic Aromatic Substitution (SNAr): On electron-deficient aromatic rings, a piperazine moiety can be directly introduced. For instance, an aniline with electron-withdrawing groups can react with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. mdpi.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination is a prevalent method for forming the C-N bond between an aryl halide (a substituted bromobenzene, for example) and piperazine or a protected piperazine derivative. nih.gov

Modifications starting from substituted anilines: A general route involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. nih.gov For example, a substituted 2-fluoro-4-methylaniline (B1213500) can be cyclized to form the corresponding phenylpiperazine derivative. nih.gov

These methods allow for the introduction of a wide array of substituents at various positions on the phenyl ring, as detailed in the table below.

| Substituent | Position on Phenyl Ring | Potential Synthetic Precursor |

| Fluoro | 2, 3, 4, or 5 | Substituted fluoro-aniline or fluoro-bromobenzene |

| Methyl | 2, 3, 4, or 5 | Substituted toluidine or bromo-toluene |

| Methoxy | 2, 3, 4, or 5 | Substituted anisidine or bromo-anisole |

| Trifluoromethyl | 2, 3, 4, or 5 | Substituted trifluoromethyl-aniline or bromo-benzotrifluoride |

Modifications of the Piperazine Ring System

The piperazine ring is a versatile scaffold that can be readily modified at its nitrogen atoms or, with more complex synthesis, at its carbon atoms. nih.govresearchgate.net Such modifications can significantly impact the compound's basicity, polarity, and conformational preference.

Key modifications include:

N-Substitution: The secondary amine of the piperazine ring (N-4) is nucleophilic and can be modified through various reactions. nih.gov

N-Alkylation and N-Benzylation: Reaction with alkyl or benzyl halides in the presence of a base like potassium carbonate is a straightforward method to introduce substituents. nih.gov

Amidation and Sulfonamidation: Acyl halides or sulfonyl halides react with the piperazine nitrogen to form the corresponding amides and sulfonamides. nih.gov

C-Substitution: Introducing substituents on the carbon atoms of the piperazine ring is more complex and often requires building the ring from chiral precursors. researchgate.net For instance, introducing a methyl group at the C-2 or C-3 position can create chiral centers, leading to stereoisomers with potentially different biological activities. researchgate.net The synthesis can involve the reduction of a corresponding piperazinone intermediate. researchgate.net

The table below summarizes common modifications to the piperazine ring.

| Modification Type | Reagent/Method | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., ethyl iodide) + Base | N-Alkylpiperazine |

| N-Arylation | Aryl halide + Palladium catalyst (Buchwald-Hartwig) | N-Arylpiperazine |

| N-Acylation | Acyl chloride (e.g., acetyl chloride) + Base | N-Acetylpiperazine |

| C-Methylation | Synthesis from chiral precursors | C-Methylpiperazine |

Alterations of the Carbamoyl (B1232498) Group

The diethylcarbamoyl moiety [-C(=O)N(CH₂CH₃)₂] is a critical component of the molecule, and its alteration can influence hydrogen bonding capacity and steric bulk. Structure-activity relationship studies often involve the synthesis of analogues with modified carbamoyl groups to probe these interactions. nih.gov

Synthetic strategies for these alterations include:

Varying the Amine Component: The synthesis can be adapted to use different secondary amines in place of diethylamine. This can be achieved by reacting the corresponding acid chloride precursor with primary or secondary amines such as methylamine, dimethylamine, pyrrolidine, or morpholine.

Conversion to other Functional Groups: The carbamoyl group can be hydrolyzed to a carboxylic acid, which can then be converted into esters or other amide analogues.

Bioisosteric Replacement: The carbamoyl group can be replaced with bioisosteres like a sulfonamide or other groups with similar electronic and steric properties.

The following table illustrates potential alterations to the carbamoyl group.

| Original Group | Modified Group | Synthetic Precursor | Amine Reagent |

| Diethylcarbamoyl | Dimethylcarbamoyl | 2-(Piperazin-1-yl)benzoyl chloride | Dimethylamine |

| Diethylcarbamoyl | Pyrrolidine-1-carbonyl | 2-(Piperazin-1-yl)benzoyl chloride | Pyrrolidine |

| Diethylcarbamoyl | Morpholine-4-carbonyl | 2-(Piperazin-1-yl)benzoyl chloride | Morpholine |

| Diethylcarbamoyl | N-ethyl-carbamoyl | 2-(Piperazin-1-yl)benzoic acid | Ethyl isocyanate |

Design and Synthesis of Conformationally Restricted Analogues

To reduce the conformational flexibility of phenylpiperazine derivatives and potentially lock the molecule into a bioactive conformation, conformationally restricted analogues are designed and synthesized. semanticscholar.orgnih.gov This strategy can lead to compounds with improved affinity and selectivity for their biological targets. nih.gov

Approaches to introduce conformational restriction include:

Incorporation into Bicyclic Systems: The piperazine ring can be fused with another ring to create a rigid bicyclic system, such as a diazabicyclo[3.1.1]heptane structure. nih.gov

Introduction of Bulky Substituents: Adding bulky groups to the piperazine or phenyl ring can restrict free rotation around single bonds.

Using Rigid Spacers: Replacing flexible alkyl chains in related molecules with more rigid linkers, such as an interphenylene spacer, is another common strategy. semanticscholar.org

These synthetic efforts aim to create molecules with a more defined three-dimensional shape, which is crucial for specific molecular interactions. nih.govmdpi.com

Comprehensive Analytical Techniques for Compound Characterization

The unambiguous characterization of this compound and its synthesized analogues relies on a combination of advanced analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for confirming the identity and purity of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. mdpi.com Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed. nih.gov

For the parent compound, this compound (C₁₅H₂₃N₃O), HRMS would be used to confirm its exact mass.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| Parent Compound | C₁₅H₂₃N₃O | 262.1914 | 262.1911 |

| Fluoro-analogue | C₁₅H₂₂FN₃O | 280.1820 | 280.1817 |

| Methyl-analogue | C₁₆H₂₅N₃O | 276.2071 | 276.2068 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons, the piperazine methylene (B1212753) protons, and the ethyl group protons of the carbamoyl moiety. researchgate.net Dynamic processes, such as ring inversion or restricted rotation around the amide C-N bond, can sometimes lead to broadened signals at room temperature. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. Distinct signals are expected for the aromatic carbons, the piperazine carbons, the carbonyl carbon, and the ethyl group carbons. lew.ro

Below are tables with representative, hypothetical NMR data for this compound, assuming dissolution in CDCl₃.

¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenyl) | 7.15-7.40 | Multiplet | 4H |

| Diethyl (CH₂) | 3.25-3.50 | Multiplet (broad) | 4H |

| Piperazine (N-CH₂) | 3.10-3.20 | Triplet | 4H |

| Piperazine (N-CH₂) | 2.95-3.05 | Triplet | 4H |

¹³C NMR Data

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169.5 |

| Aromatic (C-N) | 150.2 |

| Aromatic (C-C=O) | 134.1 |

| Aromatic (CH) | 122.0-129.0 |

| Piperazine (CH₂) | 52.8 |

| Piperazine (CH₂) | 48.5 |

| Diethyl (CH₂) | 42.1, 39.5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the N,N-diethylcarbamoyl group, the phenyl ring, and the piperazine moiety.

Key expected IR absorption bands would include:

C=O Stretching (Amide): A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group. japsonline.com

C-N Stretching: Bands corresponding to the C-N stretching of the amide and the piperazine ring would likely appear in the 1200-1350 cm⁻¹ range.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the phenyl ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the diethyl groups and the piperazine ring would be observed in the 2800-3000 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Amide C=O Stretch | 1630-1680 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium to Weak |

| C-N Stretch | 1200-1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring in this compound is the primary chromophore. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of substituted benzene (B151609) rings. Typically, phenylpiperazine derivatives exhibit absorption bands in the UV region. nih.gov

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol | ~240-250 and ~280-290 | Illustrative values: 10,000-15,000 and 1,000-2,000 |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and confirmation of its molecular formula. For this compound, with a molecular formula of C₁₅H₂₃N₃O, the theoretical elemental composition can be calculated. Experimental values obtained from analysis of a pure sample should align closely with these theoretical percentages.

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

|---|---|---|

| Carbon (C) | 68.93 | 68.73 - 69.13 |

| Hydrogen (H) | 8.87 | 8.67 - 9.07 |

| Nitrogen (N) | 16.08 | 15.88 - 16.28 |

| Oxygen (O) | 6.12 | 5.92 - 6.32 |

Chromatographic and Electrophoretic Identification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound. Purity is typically determined by calculating the peak area percentage of the main compound relative to any impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. researchgate.net

A typical HPLC method for a phenylpiperazine derivative might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. evitachem.com UV detection would be appropriate, with the wavelength set at one of the absorption maxima identified by UV-Vis spectroscopy.

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact conditions, but likely in the mid-range of the gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

While the target compound itself may have limited volatility, GC-MS is a powerful technique for the identification of volatile metabolites or impurities. For GC-MS analysis of phenylpiperazine derivatives, derivatization might sometimes be employed to increase volatility and improve chromatographic peak shape, though it is not always necessary. nih.gov The mass spectrometer fragments the molecule in a reproducible manner, providing a "fingerprint" mass spectrum that can be used for identification.

Expected fragmentation patterns for this compound in GC-MS would likely involve cleavage of the piperazine ring and the diethylamide group. Key fragments would be anticipated from the loss of ethyl groups and cleavage of the piperazine ring structure. rsc.org

| Parameter | Illustrative Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | Initial 150°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | Molecular ion [M]+, fragments corresponding to the phenyl-amide moiety, and piperazine ring fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (QTOF/MS) variations are highly sensitive and selective techniques ideal for trace analysis and metabolite identification in complex matrices. japsonline.com For this compound, LC-MS/MS would provide excellent sensitivity for quantification at low levels. The precursor ion (the protonated molecule [M+H]⁺) would be selected and fragmented to produce characteristic product ions, which are then monitored. LC-QTOF/MS would allow for the determination of the accurate mass of the parent compound and its metabolites, aiding in their structural elucidation.

| Parameter | Illustrative Condition |

|---|---|

| LC System | Reversed-phase as described for HPLC |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Precursor Ion [M+H]⁺ | Expected m/z 262.19 |

| MS/MS Transitions | Specific transitions would be determined experimentally by infusing a standard of the compound. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a chemical reaction, screening for the presence of a compound, and determining an appropriate solvent system for column chromatography. japsonline.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol, would likely provide good separation. The spot corresponding to the compound would be visualized under UV light (due to the phenyl ring) or by staining with an appropriate reagent like potassium permanganate. The retention factor (Rf) value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

| Parameter | Illustrative Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexanes (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | Dependent on the exact mobile phase composition, but expected to be in the range of 0.3 - 0.6. |

Pharmacological and Biological Investigations of 4 2 Diethylcarbamoyl Phenyl Piperazine

Pharmacological Target Identification and Characterization

The phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally acting agents. Its structural components allow for interaction with a wide array of biological targets. The following sections explore the known interactions of related compounds at various receptors, ion channels, and enzymes.

Receptor Binding Affinity and Selectivity Profiling

Direct receptor binding affinity data for 4-(2-Diethylcarbamoyl-phenyl)-piperazine is not available in the reviewed literature. However, the arylpiperazine motif is a key structural feature for ligands targeting several GPCRs, particularly serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Serotonin 5-HT1A Receptors: The N-arylpiperazine structure is a classic component of high-affinity 5-HT1A receptor ligands. nih.gov Studies on various 1-arylpiperazine derivatives show that substitutions on the phenyl ring and the piperazine (B1678402) N4 position can yield compounds with very high affinity, sometimes in the sub-nanomolar range. nih.govnih.gov For instance, certain 4-alkyl-1-arylpiperazines exhibit IC50 values as low as 0.3 nM for the 5-HT1A receptor. nih.gov Another derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a Ki value of 0.6 nM. nih.gov A series of novel benzoxazole-piperazine derivatives also showed high affinity for 5-HT1A receptors. nih.gov

Dopamine D2 Receptors: Phenylpiperazine derivatives have also been extensively investigated as ligands for dopamine D2 and D3 receptors. nih.govnih.gov Structure-activity relationship studies of N-(4-(4-(2-halogenophenyl)piperazin-1-yl)butyl) substituted cinnamoyl amides revealed high to remarkable affinities for both D2 and D3 receptors, with some compounds showing distinct selectivity for the D3 subtype. nih.gov For example, 3-(4-aminophenyl)-N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)acryl amide was found to have a Ki of 17.4 nM for the human D2 receptor. nih.gov

Histamine (B1213489) H1/H4 Receptors: While some piperazine derivatives are known to possess antihistamine properties, specific affinity data for phenylpiperazines at H1 and H4 receptors are less common. nih.gov A study on astemizole-derived compounds, which contain a piperidine (B6355638) (a related heterocyclic amine) rather than a piperazine ring, showed high affinity for the H1 receptor (pKi range from 5.3 to 8.8) but surprisingly low affinity for the H4 receptor (pKi from 4.4 to 5.6). nih.gov

Opioid Receptors: The piperazine scaffold can be incorporated into ligands for opioid receptors. A study on piperazinyl benzamidines identified a compound, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, with a high affinity of 1.22 nM for the rat delta-opioid receptor. nih.gov Additionally, a class of synthetic opioids known as acyl piperazines has been shown to activate µ-opioid receptors. service.gov.uk

Table 1: GPCR Binding Affinities of Representative Phenylpiperazine Derivatives This table presents data for structurally related compounds, not this compound.

| Compound Class/Example | Target Receptor | Binding Affinity (Ki or IC50) |

|---|---|---|

| 4-Alkyl-1-arylpiperazines | 5-HT1A | 0.3 nM (IC50) nih.gov |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM (Ki) nih.gov |

| 3-(4-aminophenyl)-N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)acryl amide | Dopamine D2 | 17.4 nM (Ki) nih.gov |

| N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | δ-Opioid | 1.22 nM (Ki) nih.gov |

There are no specific studies on the modulation of ion channels by this compound. However, related piperazine compounds have been shown to interact with these targets.

Transient Receptor Potential Canonical 6 (TRPC6) Channels: A screening of chemical libraries identified a group of piperazine-derived compounds as activators of TRPC3, TRPC6, and TRPC7 channels. nih.gov For example, the compound 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) was found to activate recombinant TRPC6 channels in a dose-dependent manner. nih.govnih.gov These activators are of interest for their potential neurotrophic effects. nih.gov

GABA Receptors: The modulation of GABA-A receptors by piperazine derivatives has been explored. While not a direct phenylpiperazine, the natural product piperine (B192125) and its derivatives have been shown to modulate GABA-A receptors, with piperine itself acting on various subtypes with EC50 values in the micromolar range (42.8 µM to 59.6 µM). nih.govnih.gov This suggests that the broader piperazine/piperidine scaffold can interact with the GABA-A receptor complex. wikipedia.org

No studies directly investigating the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs) have been identified. However, research on a structurally similar compound, N,N-diethyl-N′-phenyl-piperazine (diEPP), which lacks the ortho-carbamoyl group, has shown it to be a "silent agonist" at the α7 nAChR subtype. nih.gov Silent agonists are compounds that selectively desensitize the receptor without causing significant channel activation. nih.gov This finding suggests that the N,N-diethyl-phenyl-piperazine core may have an affinity for nAChRs.

Enzyme Inhibition Kinetics and Mechanism (e.g., α-amylase, Cholinesterases)

Direct enzymatic inhibition data for this compound is not available. Research on other piperazine-containing molecules has demonstrated inhibitory activity against various enzymes.

α-Amylase: This enzyme is a target for managing postprandial hyperglycemia. nih.govjbsd.in While no data exists for the title compound, other classes of piperazine derivatives have been investigated. For instance, novel 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives have been synthesized and shown to inhibit α-amylase, with some acting as competitive inhibitors. researchgate.net Another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as noncompetitive inhibitors of α-glucosidase, a related carbohydrate-hydrolyzing enzyme. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission and targets for Alzheimer's disease therapy. nih.gov Various piperazine derivatives have been designed as cholinesterase inhibitors. mdpi.com A study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds with potent AChE inhibitory activity; the most active derivative showed an IC50 value of 0.91 ± 0.045 μM. semanticscholar.org

Table 2: Enzyme Inhibition by Representative Piperazine Derivatives This table presents data for structurally related compounds, not this compound.

| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 µM semanticscholar.org | Not Specified |

| 6-(4-phenylpiperazin-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole | α-Amylase | Not Specified (Competitive) researchgate.net | Competitive researchgate.net |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Ki = 5.75 µM (most potent) nih.gov | Noncompetitive nih.gov |

Nucleic Acid and Protein Interaction Studies (Non-Enzymatic)

There is currently no available scientific literature describing non-enzymatic interactions between this compound and nucleic acids or other proteins. Such interactions are highly specific and would require dedicated biophysical studies to be identified.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular mechanisms is fundamental to characterizing the pharmacological profile of any compound. For phenylpiperazine derivatives, this involves exploring their impact on intracellular signaling cascades, determining their functional activity at specific receptors, and mapping their distribution within the cell.

Signal Transduction Pathway Modulation (e.g., cAMP inhibition, β-arrestin2 recruitment)

Phenylpiperazine compounds frequently exert their effects by modulating intracellular signal transduction pathways upon binding to cell surface receptors. Key pathways often investigated include the cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin signaling cascades.

Many GPCRs, when activated, modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. For instance, studies on arylpiperazine derivatives have demonstrated their ability to act as insurmountable antagonists of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cAMP signaling at human 5-HT7 receptors expressed in HEK293 cells. nih.gov Some of these compounds also inhibit forskolin-stimulated adenylate cyclase activity, indicating a role as inverse agonists. nih.gov

Another critical signaling pathway involves β-arrestin proteins. Following agonist-induced GPCR phosphorylation, β-arrestins are recruited to the receptor, a process that not only desensitizes G-protein signaling but also initiates a separate wave of G-protein-independent signaling. nih.govrevvity.com The recruitment of β-arrestin2 can be studied using various techniques, such as the TANGO assay, which utilizes a luciferase reporter system. nih.gov Interestingly, some ligands classified as antagonists in G-protein pathways can paradoxically promote β-arrestin2 recruitment, a phenomenon known as biased agonism. nih.gov For example, β-adrenergic receptor antagonists like alprenolol (B1662852) and pindolol (B1678383) have been shown to promote β-arrestin2 recruitment at the β1-adrenergic receptor. nih.gov The ability of a compound to selectively activate one pathway over another (e.g., G-protein vs. β-arrestin) is a key area of modern pharmacological research. nih.gov

Cellular Efficacy and Potency Determination (in vitro)

To quantify the biological activity of a compound, a series of in vitro cellular assays are employed to determine its efficacy (the maximal response it can produce) and potency (the concentration required to produce a defined effect).

Functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. For example, in studies of piperazine analogues targeting the histamine H3 receptor, functional antagonist activity was assessed using isolated guinea-pig ileum preparations. nih.gov In other research, some N,N-diethyl-N′-phenyl piperazine derivatives have been identified as "silent agonists" at the α7 nicotinic acetylcholine receptor (nAChR). nih.gov These compounds desensitize the receptor without causing significant activation (partial agonism), a characteristic revealed by robust responses only when co-applied with a positive allosteric modulator (PAM). nih.gov

Concentration-response curves are generated to determine key potency parameters. The half-maximal inhibitory concentration (IC50) measures the concentration of a substance needed to inhibit a biological process by 50%. The half-maximal effective concentration (EC50) represents the concentration that induces a response halfway between the baseline and maximum. The inhibition constant (Ki) reflects the binding affinity of a ligand for a receptor.

| Compound Class/Name | Target/Assay | Parameter | Value | Source |

|---|---|---|---|---|

| Phenylpiperazines (PP, CPP) | Inhibition of [125I]MIBG uptake in neuroblastoma cells | IC50 | 1.5 µM (PP), 2.5 µM (CPP) | nih.gov |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Inhibition of tritiated mepyramine binding to H1 receptors | IC50 | 310 nM | nih.gov |

| PSB-603 (a phenylxanthine piperazine derivative) | Binding to human A2B adenosine receptor | Ki | 0.553 nM | nih.gov |

| Compound 7a (a quinazoline (B50416) piperazine derivative) | Antiproliferative activity against HepG2 cancer cells | IC50 | 0.029 µM | nih.gov |

| PIP-SiPc (a piperazine-substituted phthalocyanine) | Photodynamic therapy against MCF-7 cancer cells | IC50 | 0.2 µM | nih.gov |

| Compound 9h (a benzofuran (B130515) piperazine derivative) | CDK2 Kinase Inhibition | IC50 | 40.91 nM | nih.gov |

| ACP-103 (a piperidine carbamide derivative) | Inverse agonist activity at 5-HT2A receptors | pIC50 | 8.7 | nih.gov |

| ACP-103 | Binding affinity to human 5-HT2A receptors | pKi | 9.3 | nih.gov |

Reporter gene assays are powerful tools for studying the functional consequences of receptor activation. In these systems, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is sensitive to a specific signaling pathway. For instance, the Receptor Selection and Amplification Technology (R-SAT) assay is a cell-based functional assay used to identify and characterize inverse agonist activity at GPCRs, such as the 5-HT2A receptor. nih.gov Similarly, the TANGO assay is widely used to detect the recruitment of β-arrestin2 to an activated receptor, providing a quantifiable readout of this specific signaling event. nih.gov

Intracellular Localization and Distribution Studies

Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action and potential off-target effects. Studies of intracellular localization often employ fluorescently tagged molecules or compounds with inherent fluorescent properties. For example, research on a piperazine-substituted silicon phthalocyanine (B1677752) (PIP-SiPc) used two-photon fluorescence imaging and fluorescence correlation spectroscopy to track its movement. nih.gov These investigations revealed that the piperazine substitution significantly enhanced the compound's cellular uptake into breast cancer cells and that it was able to simultaneously target both mitochondria and lysosomes. nih.gov Such dual-organelle targeting can be a highly desirable property, particularly in the development of agents for photodynamic therapy. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For the N-arylpiperazine scaffold, SAR studies have revealed that modifications to the aryl ring, the piperazine core, and the substituents on the distal nitrogen atom can profoundly influence biological activity.

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity of N-arylpiperazine derivatives is highly sensitive to structural changes in three key regions: the aromatic (phenyl) ring, the central piperazine moiety, and the carboxamide group.

Modifications of the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, in various series of piperazine derivatives, the introduction of halogen atoms (such as fluorine or chlorine) or small alkyl groups onto the phenyl ring has been shown to significantly impact potency and selectivity against different biological targets. nih.gov Studies on related pyrazine (B50134) carboxamides revealed that incorporating an iodine atom on the phenyl ring led to a marked increase in antimycobacterial activity. nih.gov The substitution pattern (ortho, meta, or para) is also crucial; ortho-substituted phenyl analogues have demonstrated good inhibitory activity in some series, suggesting that steric and electronic effects close to the piperazine linkage can modulate interaction with biological targets. nih.gov

Modifications of the Piperazine Core: The piperazine ring is not merely a linker but an essential component of the pharmacophore. Its conformational flexibility and the basicity of its nitrogen atoms are key to receptor interactions. Replacing the piperazine ring with more rigid structures, such as a diazabicyclo[2.2.1]heptane system, or more flexible units like ethylenediamine, has been shown to result in a loss of activity in certain antiviral analogues, highlighting the specific spatial arrangement afforded by the piperazine core. plos.org Furthermore, introducing substituents on the carbon atoms of the piperazine ring itself, as seen in trans-2,5-dimethylpiperazine (B131708) derivatives, can create potent antagonists for specific receptors. nih.gov

Modifications of the Carboxamide Group and Distal Substituents: The group attached to the second nitrogen of the piperazine ring plays a pivotal role in defining the compound's pharmacological profile. Replacing a carboxamide group with a sulfonamide can alter receptor affinity and selectivity. researchgate.net In the case of this compound, the N,N-diethylcarboxamide moiety is a key feature. SAR studies on related series have shown that variations in the alkyl groups on the amide nitrogen can greatly affect activity. researchgate.net For instance, methylation of the amide nitrogen was found to significantly decrease activity in one series of compounds. researchgate.net The introduction of bulky or lipophilic groups at this position can enhance binding to hydrophobic pockets in target proteins. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

For example, 3D-QSAR studies on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) successfully created a predictive model. dntb.gov.ua This model, based on comparative molecular similarity indices analysis (CoMSIA), identified key steric, electrostatic, and hydrophobic fields that govern inhibitory activity. dntb.gov.ua Similarly, 2D and 3D-QSAR models developed for aryl alkanol piperazine derivatives with antidepressant activities identified specific molecular descriptors—such as dipole moment, molecular shape, and electronic properties (HOMO)—that primarily control their biological action. nih.gov These studies underscore the importance of descriptors related to molecular shape, charge distribution, and hydrophobicity in determining the activity of piperazine-based compounds. Such models can be instrumental in designing new analogues with potentially enhanced and more selective activity.

Identification of Key Pharmacophoric Features

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-arylpiperazine class, several key pharmacophoric features have been identified through various studies.

Hydrophobic/Aromatic Region: The aryl (phenyl) group typically interacts with a hydrophobic pocket within the target protein. This interaction is often a crucial anchor for the ligand. scispace.com

Hydrogen Bond Acceptor: The oxygen atom of the carboxamide group is a potent hydrogen bond acceptor, which can form critical interactions with amino acid residues (like serine or threonine) in a receptor's binding site. scispace.comrsc.org

Positively Ionizable Center: At physiological pH, the distal nitrogen of the piperazine ring is typically protonated, carrying a positive charge. This allows it to form an ionic bond or a strong hydrogen bond with an acidic amino acid residue, such as aspartic acid, which is a common interaction point for many G-protein coupled receptors (GPCRs). scispace.comrsc.org

Hydrophobic Regions: The alkyl chains of the diethylcarbamoyl group and the ethylene (B1197577) carbons of the piperazine ring contribute to hydrophobic interactions that can further stabilize the ligand-receptor complex. scispace.com

Pharmacophore models for long-chain arylpiperazines have consistently highlighted these features as integral for binding to serotonin receptors. scispace.comnih.gov These models serve as valuable templates for the virtual screening and rational design of new, potentially more potent and selective N-arylpiperazine derivatives.

Investigation of Pharmacological Effects in Pre-clinical Models

Pre-clinical evaluation in relevant biological systems is essential to determine the therapeutic potential of a compound. In vitro assays provide the first indication of pharmacological activity and are critical for guiding further development.

Pre-clinical Pharmacokinetic and Biotransformation Studies

Following a comprehensive review of publicly available scientific literature, no specific preclinical data pertaining to the absorption, distribution, metabolism, excretion (ADME), in vitro metabolic stability, metabolite identification, or blood-brain barrier (BBB) penetration for the compound This compound could be retrieved.

The subsequent sections outline the type of research that would typically be conducted for a compound in this class, based on general pharmacokinetic and biotransformation studies of other piperazine derivatives. However, it must be explicitly stated that the following information is a generalized overview and does not represent specific findings for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No specific studies detailing the ADME properties of this compound in animal models were found. Research in this area would typically involve administering the compound to species such as rats or mice to characterize its pharmacokinetic profile.

For other novel piperazine-containing compounds, studies have shown rapid absorption and wide distribution, often linked to high lipid solubility. The elimination phase can be relatively fast, suggesting the possibility of significant hepatic biotransformation. A complete ADME profile would require quantitative analysis of the compound and its metabolites in plasma, urine, and feces over time to determine key parameters such as bioavailability, volume of distribution, clearance, and half-life.

In Vitro Metabolic Stability and Metabolite Identification (e.g., hepatic hydroxylation)

Specific in vitro metabolic studies for this compound are not available in the reviewed literature. Such investigations are crucial in early drug development to predict a compound's metabolic fate in vivo. Typically, the compound would be incubated with liver microsomes or hepatocytes from various species, including humans, to assess its metabolic stability.

For many arylpiperazine derivatives, metabolism is a key factor influencing their therapeutic success. Common metabolic pathways for piperazine-based compounds involve the cytochrome P450 (CYP) enzyme system, with isoforms like CYP3A4, CYP2D6, and CYP1A2 often playing a significant role. Biotransformation reactions can include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. For instance, studies on other complex piperazine derivatives have identified monohydroxylated and demethylated metabolites. Identifying the metabolites of this compound would require techniques like high-resolution mass spectrometry after incubation with hepatic preparations.

Computational and Theoretical Studies of 4 2 Diethylcarbamoyl Phenyl Piperazine

Quantum Chemical Calculations and Conformational Analysis

Acid-Base Equilibria Modeling

The acid-base properties of a molecule are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. For 4-(2-Diethylcarbamoyl-phenyl)-piperazine, the piperazine (B1678402) ring is the primary site of protonation. Computational models are employed to predict the pKa values, which quantify the strength of an acid or base.

The piperazine moiety contains two nitrogen atoms, each capable of accepting a proton. The basicity of these nitrogens is influenced by the electronic effects of the substituents on the phenyl ring and the diethylcarbamoyl group. In silico pKa prediction can be performed using various methods, including:

Quantum Mechanics (QM) based methods: These methods provide high accuracy by calculating the electronic structure of the molecule. However, they are computationally expensive.

Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate the chemical structure with the pKa. They are faster than QM methods but their accuracy depends on the quality of the training dataset.

Empirical methods: These methods are based on databases of known pKa values and use algorithms to predict the pKa of a new molecule based on its structural fragments.

For phenylpiperazine derivatives, the pKa of the piperazine nitrogens is a key determinant of their charge state at physiological pH, which in turn affects their interaction with biological targets and their ability to cross cell membranes.

Prediction of Pharmacokinetic Properties (in silico)

In silico methods are invaluable tools in modern drug discovery for the early prediction of a compound's pharmacokinetic properties, helping to reduce the time and cost associated with experimental studies.

Lipophilicity is a critical physicochemical property that influences a drug's solubility, absorption, and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (Log P) for the neutral form of the molecule and the logarithm of the distribution coefficient (Log D) at a specific pH for ionizable molecules.

For this compound, an ionizable compound, Log D is a more relevant descriptor of its lipophilicity under physiological conditions. Various computational methods are used to predict Log P and Log D values:

Atom-based methods (e.g., AlogP, XlogP): These methods calculate Log P by summing the contributions of individual atoms or fragments. They are fast and widely used.

Property-based methods: These methods use other molecular properties, such as molecular weight and polar surface area, to predict Log P.

While these in silico predictions are useful, experimental validation is often necessary for accuracy. nih.gov Common experimental methods for determining Log P/Log D include the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC). For a series of triazine macrocycles, it was found that while predictions from algorithms like AlogP, XlogP, and ChemAxon deviated from experimental values, a linear relationship existed between the predicted and experimental data, allowing for more accurate estimations. nih.gov

Table 1: Comparison of Predicted vs. Experimental LogD for a Series of Macrocycles

| Macrocycle | Experimental LogD | AlogP Prediction | XlogP Prediction | ChemAxon Prediction |

| A-A | 1.5 | 0.8 | 3.2 | -0.9 |

| M-M | 2.1 | 1.2 | 3.8 | -0.4 |

| V-V | 2.8 | 1.7 | 4.6 | 0.2 |

| I-I | 3.5 | 2.3 | 5.4 | 0.9 |

| L-L | 3.6 | 2.3 | 5.4 | 0.9 |

| Cha-Cha | 4.1 | 2.1 | 5.7 | 1.1 |

| OA-OA | 4.3 | 2.5 | 6.0 | 1.4 |

| G-G | 4.5 | 2.8 | 6.3 | 1.7 |

This table is illustrative and based on data for triazine macrocycles, highlighting the potential discrepancies and correlations between predicted and experimental values. Specific data for this compound is not available.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic profile of drug candidates. researchgate.netnih.govrsc.org These models evaluate a range of molecular descriptors to estimate properties such as:

Aqueous Solubility: Crucial for absorption.

Intestinal Absorption: Prediction of how well the compound is absorbed from the gastrointestinal tract.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution.

Metabolism by Cytochrome P450 Enzymes: Prediction of which CYP450 enzymes are likely to metabolize the compound.

Toxicity: Early assessment of potential toxic liabilities.

For piperazine derivatives, various studies have utilized in silico tools like SwissADME and pkCSM to predict their ADME properties. researchgate.netmdpi.com These platforms provide insights into a compound's drug-likeness based on established rules like Lipinski's rule of five.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.gov For peripherally acting drugs, low BBB permeability is desired to avoid CNS side effects. nih.gov In silico models for BBB permeability prediction are based on various molecular descriptors, including:

Lipophilicity (LogP/LogD): A key factor, as the BBB is a lipid membrane.

Molecular Weight: Smaller molecules tend to cross the BBB more easily.

Polar Surface Area (PSA): A measure of the polar surface of a molecule, which is inversely correlated with BBB permeability.

Number of Hydrogen Bond Donors and Acceptors: Higher numbers can hinder BBB penetration.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are frequently used to develop predictive models for BBB permeability, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). frontiersin.orgosti.gov For phenylpiperazine derivatives, which are common scaffolds in CNS-active drugs, predicting their BBB penetration is a key aspect of their computational evaluation. banglajol.info

Q & A

Q. What are the established synthetic routes for 4-(2-Diethylcarbamoyl-phenyl)-piperazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically begins with benzoic acid derivatives undergoing sequential acylation, bromination, and esterification. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

- Reagent ratios : Maintaining a 1:1.2 molar ratio of starting material to acyl chloride minimizes side products .

- Temperature control : Reactions performed at 60–80°C enhance yield while avoiding decomposition .

Post-synthesis, purity is confirmed via melting point analysis and HPLC (Rf values: 0.39–0.44 in ethyl acetate/hexane systems) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic carbons (δ 120–140 ppm). Diethylcarbamoyl groups show distinct triplet signals for CH2 groups .

- IR Spectroscopy : Confirm carbamate C=O stretches at ~1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- GC-MS : Verify molecular ion peaks (e.g., m/z 291 for tert-butyl ester derivatives) and fragmentation patterns .

Q. What biological screening approaches are recommended for initial evaluation of this compound's pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Derivatives with N-phenylpiperazine substituents showed IC50 values <10 μM .

- Enzyme inhibition : Evaluate carbonic anhydrase (hCA I/II) inhibition via stopped-flow CO2 hydration. Mannich base analogs exhibited Ki values of 15–30 nM .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors to assess CNS activity .

Advanced Research Questions

Q. How to resolve contradictory cytotoxicity results between different cancer cell lines observed with this compound derivatives?

- Methodological Answer :

- Cell line profiling : Compare genetic markers (e.g., p53 status, efflux pump expression) across cell lines. For example, fluorophenyl derivatives showed selectivity in p53-mutant lines .

- Assay standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) .

- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis and correlate with caspase activation .

Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible receptor models (e.g., dopamine D3 receptor PDB: 3PBL). Piperazine nitrogen interactions with Asp110 are critical .

- DFT calculations : Optimize ligand geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .

- MD simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes in lipid bilayers .

Q. How to design SAR studies for this compound analogs to enhance selectivity towards carbonic anhydrase isoforms?

- Methodological Answer :

- Substitution patterns : Introduce sulfonamide groups at the phenyl ring (e.g., 4-sulfamoyl) to target hCA II over hCA I .

- Steric modulation : Compare 2,4-dibromo vs. 3-bromo substituents; bulkier groups reduce hCA I affinity by 40% .

- Crystallography : Co-crystallize analogs with hCA II (PDB: 3KS3) to identify Zn²⁺ coordination geometry .

Q. What analytical techniques are most suitable for detecting and quantifying degradation products of this compound under various storage conditions?

- Methodological Answer :

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolysis via HPLC-MS (e.g., degradation at C=O bond yields diethylamine peaks) .

- Stability-indicating methods : Use C18 columns with 0.1% TFA in acetonitrile/water gradients; validate per ICH Q2(R1) .

- Mass fragmentation : Identify oxidative products (m/z +16 for hydroxylation) using Q-TOF-MS .

Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data for this compound derivatives?

- Methodological Answer :

- Bioavailability studies : Compare logP values (optimal range: 2–3) and plasma protein binding (e.g., >90% binding reduces free fraction) .

- Metabolite profiling : Use LC-MS/MS to detect hepatic CYP450-mediated N-deethylation in rat microsomes .

- PBPK modeling : Simulate absorption/distribution using GastroPlus™ with enterocyte permeability inputs .

Q. What crystallization strategies improve the success rate of obtaining high-quality single crystals of this compound salts for X-ray analysis?

- Methodological Answer :

- Counterion selection : Use benzoate or picrate anions to enhance lattice stability via π-π stacking .

- Solvent systems : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields diffraction-quality crystals .

- Temperature gradients : Gradual cooling from 60°C to 25°C over 48 hours minimizes disorder .

Q. How to optimize chromatographic separation methods for this compound in complex biological matrices?

- Methodological Answer :

- Column chemistry : Use phenyl-hexyl stationary phases for π-π interactions with aromatic moieties .

- Mobile phase : Acetonitrile/ammonium formate (10 mM, pH 3.5) gradients improve peak symmetry (asymmetry factor <1.2) .

- Detection : UV at 254 nm for carbamoyl groups or ESI+ MS for trace quantification (LOQ: 10 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.